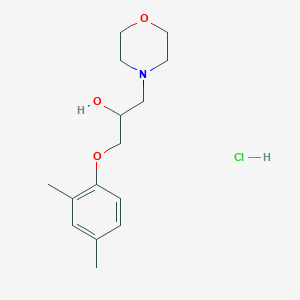
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenoxy group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
化学反应分析
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or sulfonates. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenoxy)-2-propanol: Lacks the morpholine ring, which may result in different chemical reactivity and biological activity.
3-(2,4-Dimethylphenoxy)-1-propanol: Has a different position of the phenoxy group, affecting its overall properties.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents, leading to varied applications and effects.
The uniqueness of this compound lies in its combination of the phenoxy group and morpholine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-12-3-4-15(13(2)9-12)19-11-14(17)10-16-5-7-18-8-6-16;/h3-4,9,14,17H,5-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGBJIASZLCZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
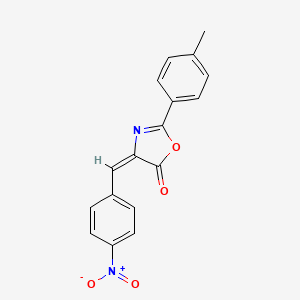
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)
![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)
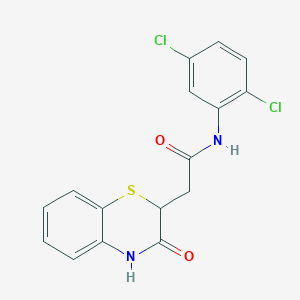
![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644220.png)
![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)
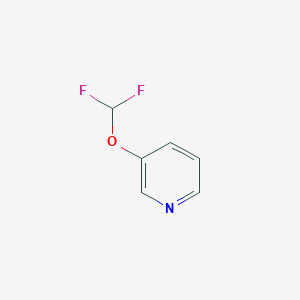
![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)
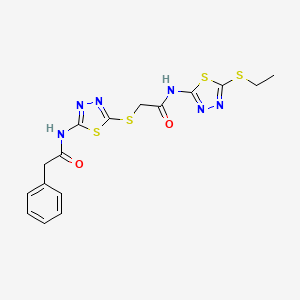
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2644231.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)
![5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2644233.png)
